1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2S/c1-27-11-3-7-16(22(27)30)21(29)23-15-6-2-5-14(13-15)17-9-10-19-24-25-20(28(19)26-17)18-8-4-12-31-18/h2-13H,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRUFLIUSYESRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, alongside structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 428.5 g/mol. The structure incorporates a thiophene ring fused with a triazolo-pyridazine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1207029-54-6 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with similar scaffolds showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HEPG2 (liver cancer), and DLD1 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.49 μM to 48.0 μM across different cell lines, indicating potent activity against cancer cells .
- Mechanism of Action : The mechanism underlying the anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have suggested that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have shown promising antimicrobial activity:
- Broad-Spectrum Activity : Research indicates that related triazole compounds possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria, as well as fungi .
- Structure-Activity Relationship : Modifications in the thiophene or triazole components significantly affect the antimicrobial potency. For example, substituents on the thiophene ring can enhance binding affinity to bacterial targets .
Case Studies
Several case studies highlight the potential of this compound and its analogs:
- Study on Anticancer Efficacy : A study evaluated a series of triazole-based compounds for their anticancer activity against the National Cancer Institute's 60 human cancer cell line panel. The results indicated that modifications in the triazole moiety could lead to improved efficacy and selectivity against specific cancer types .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting potential for development into therapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific kinases associated with tumor progression, such as c-Met kinase, which is crucial for cellular proliferation and survival in cancerous tissues .
Antimicrobial Activity
Some studies suggest that compounds with similar structural frameworks possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance the interaction with bacterial membranes, leading to increased efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Compounds in this chemical class have also been evaluated for anti-inflammatory activities. In vitro assays demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating potential for treating inflammatory diseases .
Study 1: Anticancer Activity Assessment
In a study published in the Royal Society of Chemistry, researchers synthesized various triazolo-pyridazine derivatives and evaluated their anticancer activity. One derivative exhibited an IC50 value of 0.83 μM against A549 cells, demonstrating potent anticancer properties .
Study 2: Antimicrobial Evaluation
A recent investigation assessed the antimicrobial efficacy of similar compounds against Candida albicans. The results indicated that these compounds could serve as potential antifungal agents due to their ability to disrupt fungal cell wall integrity .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyridazine/Pyridine Cores
The table below compares the target compound with structurally related molecules from the provided evidence:
Key Observations:
- Core Structure : The target’s triazolo[4,3-b]pyridazine core differs from imidazo[1,2-a]pyridine () and triazolo[4,3-a]pyridine (), altering electronic properties and binding pocket compatibility.
- Substituents : The thiophen-2-yl group in the target compound introduces sulfur-based hydrophobicity, contrasting with nitro () or trifluoromethyl () groups, which may affect metabolic stability.
- Molecular Weight: The target’s higher molecular weight (~460 vs.
Functional Group Comparisons
Carboxamide Derivatives:
- Target Compound : The dihydropyridine carboxamide may enhance hydrogen-bonding capacity compared to ethyl ester groups in and .
- Compound 79 (): Features a thiazolidine-4-carboxamide linked to a triazolo[4,3-a]pyrazinone core. Both compounds use carboxamide moieties for target engagement, but the thiazolidine ring in Compound 79 introduces conformational rigidity .
Thiophene vs. Other Aromatic Groups:
- The target’s thiophene () contrasts with 4-nitrophenyl () or 4-methoxyphenyl ().
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolopyridazine core in this compound?
The triazolopyridazine moiety can be synthesized via cyclocondensation reactions. For example, describes a protocol using EDCI·HCl and HOBt for amide bond formation in triazolo-pyrazine derivatives, which can be adapted. Key steps include:
- Coupling of pre-synthesized pyridazine intermediates with thiophene-containing precursors under anhydrous DMF at 60°C .
- Purification via recrystallization or column chromatography to isolate the triazolopyridazine core .
- Confirming regioselectivity using H NMR, as the thiophene substituent’s position significantly impacts reactivity .
Q. How should researchers validate the compound’s structural integrity and purity?
Use a multi-spectroscopic approach:
- H/C NMR : Assign peaks to distinguish between the dihydropyridine (δ 5.8–6.2 ppm for NH) and triazolopyridazine (δ 8.0–9.0 ppm for aromatic protons) moieties .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (1660–1700 cm) and amide N–H bends (3300–3500 cm^{-1) .
- X-ray crystallography (if feasible): Resolve ambiguities in tautomeric forms or stereochemistry .
Q. What are standard protocols for assessing solubility and stability in preclinical studies?
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy. notes that pyridine derivatives often require co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Conduct forced degradation studies under heat (40–60°C), light, and hydrolytic conditions (acid/base), monitoring degradation products via HPLC .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the thiophene substituent?
- Catalyst screening : highlights KCO as effective for nucleophilic substitutions in similar heterocycles .
- Solvent effects : Use DMF or DMSO to enhance solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 18 h to 2 h) while maintaining yields >70% .
- Contradiction note : reports variable yields (37–70%) for thiazolidinone derivatives, emphasizing the need to optimize substituent electronics .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust protonation states of the carboxamide group, which may alter binding poses in kinase assays .
- Metabolite screening : Use LC-MS to identify in situ degradation products that might interfere with activity .
- Synchrotron-based assays : Validate target engagement in cellular models using techniques like thermal shift analysis .
Q. How to address low reproducibility in cytotoxicity assays?
- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) due to differences in metabolic enzyme expression .
- Serum protein binding : Pre-incubate the compound with fetal bovine serum (FBS) to assess free fraction availability .
- Contradiction alert : shows conflicting IC values for dihydropyridine analogs, suggesting batch-specific impurities or solvent residues . Mitigate via rigorous HPLC purification (>95% purity) .
Q. What computational tools predict off-target interactions for this compound?
- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
- Pharmacophore mapping : Align the triazolopyridazine core with known kinase inhibitors (e.g., JAK2 or BTK) to prioritize in vitro targets .
Methodological Notes
- Synthetic Contradictions : and report divergent yields for analogous reactions. Systematically vary protecting groups (e.g., Boc vs. acetyl) to improve efficiency .
- Safety : The triazolopyridazine scaffold in is classified as low hazard, but handle thiophene derivatives under fume hoods due to potential sulfur byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
